4-(3-Methoxy-1H-pyrazol-1-yl)aniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-(3-methoxypyrazol-1-yl)aniline |
InChI |
InChI=1S/C10H11N3O/c1-14-10-6-7-13(12-10)9-4-2-8(11)3-5-9/h2-7H,11H2,1H3 |
InChI Key |
HHMORFGETWXUCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN(C=C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Contextual Significance of Pyrazole Aniline Scaffolds in Organic and Medicinal Chemistry
The fusion of pyrazole (B372694) and aniline (B41778) rings into a single molecular framework has proven to be a highly fruitful strategy in the realm of drug discovery and materials science. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. mdpi.comnih.gov This designation stems from its presence in a multitude of approved drugs targeting a wide array of diseases, including cancer, HIV, and cardiovascular disorders. mdpi.comnih.gov The metabolic stability of the pyrazole nucleus is a key factor in its frequent incorporation into drug candidates. nih.gov
Aniline, a simple aromatic amine, serves as a crucial building block in the synthesis of a vast number of dyes, polymers, and pharmaceuticals. organic-chemistry.org Its electron-rich nature makes it highly reactive in electrophilic aromatic substitution reactions, allowing for facile functionalization. organic-chemistry.org When combined, the pyrazole-aniline scaffold offers a versatile platform for creating molecules with diverse biological activities. Notably, aniline-derived pyrazole compounds have been investigated as potent antibacterial and anticancer agents. mdpi.comepa.gov The pyrazole moiety can be strategically employed to modulate the physicochemical properties of the aniline fragment, such as lipophilicity, which can be crucial for optimizing the drug-like characteristics of a molecule. bohrium.com
Current Research Landscape and Emerging Academic Directions for 4 3 Methoxy 1h Pyrazol 1 Yl Aniline
Direct Synthetic Pathways to this compound
A primary and logical approach to the synthesis of this compound involves the formation of a nitro-substituted pyrazole precursor, which is subsequently reduced to the target aniline derivative.
Strategies Involving Reduction of Nitro-Substituted Pyrazole Precursors
The synthesis of this compound can be efficiently accomplished through the reduction of its nitro precursor, 1-(4-nitrophenyl)-3-methoxy-1H-pyrazole. This strategy is a cornerstone in the synthesis of aromatic amines from their corresponding nitro compounds. The nitro group serves as a stable precursor to the amine functionality and can be reduced using a variety of well-established methods.
Commonly employed reduction methods include catalytic hydrogenation and chemical reduction. Catalytic hydrogenation is often favored due to its clean reaction profile and high yields. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or methanol, at ambient or slightly elevated temperature and pressure.
Alternatively, chemical reduction provides a robust method for converting the nitro group to an amine. A widely used reagent for this transformation is stannous chloride (SnCl2) in an acidic medium, such as concentrated hydrochloric acid. This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups. The reaction is typically performed in a protic solvent like ethanol at elevated temperatures.
Table 1: Examples of Reduction Methods for Nitro-Substituted Aromatic Compounds
| Nitro Compound | Reducing Agent | Catalyst | Solvent | Temperature | Yield (%) |
| 1-(4-nitrophenyl)-3,5-dimethyl-1H-pyrazole | H2 | Pd/C | Methanol | Room Temp. | High |
| 4-Nitrophenol | H2 | Pd/C | Water/Acetic Acid | 37.5 °C | 84.5 |
| 1-Iodo-4-nitrobenzene | H2 | Pd/C | N/A | N/A | High |
| 4-Nitroindazole | SnCl2·2H2O | - | Ethanol | 60 °C | N/A |
| 2-(2-Nitrobenzyl)-2H-1,4-benzothiazin-3(4H)-one | SnCl2 | - | Ethanol | N/A | Excellent |
Considerations for Reaction Selectivity and Efficiency
The choice of reduction method is critical for ensuring high selectivity and efficiency. Catalytic hydrogenation with Pd/C is generally highly selective for the reduction of nitro groups in the presence of other functional groups that are not susceptible to hydrogenolysis. However, care must be taken as some sensitive groups, such as halogens, can be removed under certain hydrogenation conditions. The efficiency of catalytic hydrogenation is often influenced by factors such as catalyst loading, hydrogen pressure, and reaction time.
Chemical reduction with reagents like stannous chloride offers a different selectivity profile. It is often tolerant of a wider range of functional groups compared to catalytic hydrogenation. However, the workup procedure for stannous chloride reductions can be more complex, often requiring careful pH adjustment to isolate the product. The efficiency of the reaction can be affected by the stoichiometry of the reducing agent and the reaction temperature. For instance, using an insufficient amount of stannous chloride can lead to incomplete conversion and lower yields of the desired amine.
General Approaches to Pyrazole-Aniline Hybrid Compound Synthesis
Beyond the direct reduction of a nitro precursor, several other synthetic strategies can be employed to construct pyrazole-aniline hybrid compounds. These methods offer versatility in introducing a variety of substituents on both the pyrazole and aniline rings.
Reductive Amination Protocols for Aniline-Pyrazolyl Systems
Reductive amination is a powerful and versatile method for the formation of C-N bonds and can be effectively used to synthesize pyrazole-aniline hybrids. joac.info This one-pot reaction typically involves the condensation of a pyrazole-4-carbaldehyde with an aniline derivative to form an intermediate imine, which is then reduced in situ to the corresponding amine. joac.info
A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaCNBH3) and sodium borohydride (B1222165) (NaBH4) being common choices. The reaction is often catalyzed by a Lewis acid, such as zinc chloride (ZnCl2), to facilitate the imine formation. The choice of solvent is typically a protic solvent like ethanol or methanol. This methodology allows for the coupling of a wide range of substituted pyrazole aldehydes with various anilines, providing a modular approach to a diverse library of pyrazole-aniline compounds. joac.info
Table 2: Examples of Reductive Amination for the Synthesis of Pyrazole-Aniline Hybrids
| Pyrazole Aldehyde | Amine | Reducing Agent | Catalyst | Solvent | Yield (%) |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 4-Fluoroaniline | NaCNBH3 | ZnCl2 | Ethanol | 85 |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 2-(4-Fluorophenyl)ethanamine | NaCNBH3 | ZnCl2 | Ethanol | 92 |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 4-Aminobenzonitrile | NaCNBH3 | ZnCl2 | Ethanol | 88 |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 6-Aminopyridine-3-carbonitrile | NaCNBH3 | ZnCl2 | Ethanol | 65 |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 6-Chloro-pyridin-3-amine | NaCNBH3 | ZnCl2 | Ethanol | 75 |
C-F Activation Strategies in the Synthesis of Substituted Pyrazole Ligand Precursors
A novel and efficient method for the synthesis of N-aryl pyrazole derivatives involves a C-F activation strategy. ineosopen.org This approach is particularly useful for constructing complex molecules, such as tris(pyrazolyl)methane ligands, which can incorporate an aniline moiety. In a notable example, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline was synthesized in a 63% yield through the reaction of 4-(trifluoromethyl)aniline (B29031) with 4-methylpyrazole (B1673528) in the presence of potassium hydroxide (B78521) (KOH) in dimethylsulfoxide (DMSO). ineosopen.org
This reaction proceeds via the activation of the C-F bonds of the trifluoromethyl group, leading to the formation of a carbocationic intermediate that is subsequently trapped by the pyrazole nucleophiles. This methodology offers a direct route to functionalized pyrazole-aniline compounds from readily available starting materials.
Table 3: Example of C-F Activation for the Synthesis of a Pyrazole-Aniline Compound ineosopen.org
| Aryl Precursor | Pyrazole | Base | Solvent | Reaction Time | Yield (%) |
| 4-(Trifluoromethyl)aniline | 4-Methylpyrazole | KOH | DMSO | 1 hour | 63 |
Cyclocondensation and Heterocycle Formation Methodologies
The formation of the pyrazole ring itself is a fundamental step in the synthesis of pyrazole-aniline hybrids. The most common and versatile method for constructing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound, or a synthetic equivalent, and a hydrazine (B178648) derivative.
In the context of synthesizing this compound, the key starting materials would be a suitable 1,3-dicarbonyl equivalent bearing a methoxy group and 4-aminophenylhydrazine or its nitro precursor, 4-nitrophenylhydrazine. For instance, the reaction of a β-keto ether with an arylhydrazine can lead to the formation of a 3-alkoxypyrazole.
A common precursor for the 1,3-dicarbonyl moiety is malondialdehyde or its acetal (B89532) derivatives, such as malondialdehyde bis(dimethyl acetal). The reaction of malondialdehyde bis(dimethyl acetal) with an arylhydrazine in the presence of an acid catalyst typically leads to the formation of a 1-arylpyrazole. Subsequent functionalization of the pyrazole ring can then be carried out to introduce the desired methoxy group.
Table 4: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
| 1,3-Dicarbonyl Compound/Equivalent | Hydrazine Derivative | Catalyst/Conditions | Product |
| Acetylacetone | Phenylhydrazine (B124118) | N/A | 1-Phenyl-3,5-dimethylpyrazole |
| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one |
| 1,3-Bis(het)arylmonothio-1,3-diketones | Arylhydrazines | Refluxing ethanol | 1-Aryl-3,5-bis(het)arylpyrazoles |
| Malondialdehyde bis(dimethyl acetal) | 2,4-Dinitrophenylhydrazine | Acid | 1-(2,4-Dinitrophenyl)pyrazole |
Reactivity and Mechanistic Understanding of 4 3 Methoxy 1h Pyrazol 1 Yl Aniline
Electronic Effects of the Methoxy (B1213986) Group on Aromatic System Electron Density and Reactivity
The methoxy group (-OCH3) significantly influences the electronic properties and reactivity of the aromatic systems in 4-(3-methoxy-1H-pyrazol-1-yl)aniline. This influence is a combination of two opposing effects: the inductive effect and the resonance effect. libretexts.org
The oxygen atom in the methoxy group is highly electronegative, leading to an electron-withdrawing inductive effect. viu.ca This effect decreases the electron density on the adjacent carbon atom of the aromatic ring. However, the lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system, resulting in an electron-donating resonance effect. libretexts.orgminia.edu.eg This resonance effect increases the electron density, particularly at the ortho and para positions relative to the methoxy group. minia.edu.eg
Electrophilic and Nucleophilic Reaction Pathways of the Pyrazole (B372694) and Aniline (B41778) Moieties
Both the pyrazole and aniline moieties of this compound can participate in electrophilic and nucleophilic reactions.
Aniline Moiety: The amino group (-NH2) is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. byjus.com The lone pair of electrons on the nitrogen atom increases the electron density of the benzene (B151609) ring, making it highly reactive towards electrophiles. chemistrysteps.com Common electrophilic substitution reactions for anilines include halogenation, nitration, and sulfonation. byjus.com However, under strongly acidic conditions, such as in nitration, the amino group can be protonated to form the anilinium ion (-NH3+), which is a deactivating, meta-directing group. byjus.comchemistrysteps.com The aniline moiety can also act as a nucleophile through its nitrogen atom in reactions like acylation.
Pyrazole Moiety: The pyrazole ring is an aromatic heterocycle and can also undergo electrophilic substitution. The outcome of such reactions is influenced by the substituents on the ring. The nitrogen atoms in the pyrazole ring have a directing effect on incoming electrophiles. The presence of the methoxy group at the 3-position further influences the regioselectivity of these reactions. Nucleophilic attack on the pyrazole ring is less common unless activated by strongly electron-withdrawing groups. The nitrogen atoms of the pyrazole can also act as nucleophiles.
Regioselectivity in Chemical Transformations (e.g., Pyrazole positions 3, 4, 5)
The regioselectivity of chemical transformations involving the pyrazole ring in this compound is a critical aspect of its reactivity. The substitution pattern on the pyrazole ring is determined by the electronic effects of the existing substituents and the nature of the attacking reagent.
In electrophilic substitution reactions on a 1-substituted pyrazole, the position of attack is influenced by the directing effects of the substituent at the 1-position and other groups on the ring. For 1,3-disubstituted pyrazoles, electrophilic attack generally occurs at the 4-position, which is the most electron-rich and sterically accessible position. The methoxy group at the C3 position, being an electron-donating group, would further activate the C4 position towards electrophilic attack.
The synthesis of specifically substituted pyrazoles often relies on controlling the regioselectivity of the initial cyclization reaction. For instance, the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents can yield different regioisomers depending on the reaction conditions and the nature of the substituents on both reactants. acs.orgrsc.org
Reaction Mechanism Elucidation for Derivatization Processes
The derivatization of this compound can proceed through various reaction mechanisms, depending on the reagents and conditions employed.
For instance, a common derivatization is the reductive amination of a pyrazole-4-carbaldehyde with an aniline. mdpi.comresearchgate.net The mechanism for this reaction typically involves the initial formation of an imine (Schiff base) from the reaction of the aldehyde with the primary amine of the aniline. This is followed by the reduction of the imine to the corresponding secondary amine. mdpi.comresearchgate.net
Another potential derivatization involves electrophilic cyclization. For example, N-(2-alkynyl)anilines can undergo electrophilic cyclization to form quinolines. nih.gov A proposed mechanism for an iodine-catalyzed cyclization involves the activation of the alkyne by iodine to form an intermediate that then undergoes intramolecular nucleophilic attack by the nitrogen of the aniline ring. beilstein-journals.org
Chemical derivatization techniques are often employed to enhance the detectability of molecules in analytical methods like mass spectrometry. science.gov These derivatization reactions introduce a specific tag onto the molecule of interest.
Stability and Degradation in Controlled Experimental Conditions
Pyrazoles are generally stable aromatic compounds. However, they can be susceptible to degradation under harsh conditions such as strong acids, bases, oxidizing, or reducing agents. The aniline moiety is known to be sensitive to oxidation, which can lead to the formation of colored impurities. Light and air can facilitate the oxidation of anilines.
The methoxy group is generally stable, but under strongly acidic conditions, it can be cleaved to a hydroxyl group. The stability of the molecule would also be dependent on the solvent and temperature. For instance, refluxing in a high-boiling solvent like DMSO indicates a certain degree of thermal stability. mdpi.com
Structure Activity Relationship Sar Studies of 4 3 Methoxy 1h Pyrazol 1 Yl Aniline Analogues in Research
Correlating Structural Modifications with Chemical Reactivity Profiles
The chemical reactivity of 4-(3-Methoxy-1H-pyrazol-1-yl)aniline analogues is intrinsically linked to their structural features. The pyrazole (B372694) ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, possesses a unique electronic configuration that influences its reactivity. nih.gov It has both an acidic pyrrole-like nitrogen and a basic pyridine-like nitrogen, giving it amphoteric properties. nih.gov Modifications to the substituents on either the pyrazole or the aniline (B41778) ring can significantly alter this reactivity profile.
Research into pyrazole derivatives has shown that the nature and position of substituents dictate the molecule's reactivity in synthetic reactions and its interactions with biological targets. For instance, the presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the pyrazole or phenyl rings can modulate the electron density across the molecule. This, in turn, affects the susceptibility of the compound to nucleophilic or electrophilic attack, which is a key factor in its mechanism of action and metabolic stability.
Studies on various pyrazole derivatives have demonstrated that modifications can influence their synthetic accessibility and reaction pathways. For example, the reactivity of the amino group on the aniline moiety can be tuned by substituents on the phenyl ring, affecting acylation or alkylation reactions used to generate diverse libraries of analogues. nih.gov Similarly, the substitution pattern on the pyrazole ring is crucial for directing further chemical modifications and has been shown to be essential for modulating potency and selectivity toward biological targets like enzymes or receptors. researchgate.net
Table 1: Impact of Structural Modifications on Reactivity of Pyrazole Analogues
| Structural Modification | Position of Change | Effect on Chemical Reactivity | Reference |
|---|---|---|---|
| Introduction of EWG (e.g., -NO2) | Phenyl ring of pyrazole | Enhances antibacterial and antifungal activities by altering electron distribution. | mdpi.com |
| Introduction of EDG (e.g., -OCH3) | Phenyl ring of aniline | Increases the pKa of the amino group, affecting its nucleophilicity. | researchgate.netsemanticscholar.org |
| Substitution with halogens (e.g., -Cl) | Phenyl ring of pyrazole | Improves anti-inflammatory and anticancer activity. | researchgate.net |
| Replacement of linker | Between moieties | A rigid 1,2,4-oxadiazole linker can yield compounds with high cytostatic potential. | nih.gov |
Influence of Substituents on Electronic and Steric Properties Relevant to Interactions
The biological activity of a molecule is governed by its ability to interact with a specific target, typically a protein or nucleic acid. These interactions are highly dependent on the electronic and steric properties of the molecule. For analogues of this compound, substituents play a pivotal role in defining these properties.
Electronic Effects: Substituents can be broadly classified as electron-donating or electron-withdrawing.
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) and alkyl groups increase the electron density on the aromatic ring to which they are attached. In the context of the aniline moiety, EDGs increase the basicity (pKa) of the amino group, which can enhance its ability to form hydrogen bonds as a donor. researchgate.netsemanticscholar.org
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), or halogens decrease the electron density of the ring. An EWG on the aniline ring would decrease the basicity of the amino group. researchgate.netsemanticscholar.org In studies on pyrazole-thiazole hybrids, compounds with strong EWGs like a nitro group showed enhanced antimicrobial activity, suggesting that modulating the electronic landscape is key to biological function. mdpi.com
The electronic properties of substituents directly influence non-covalent interactions such as hydrogen bonds, pi-pi stacking, and electrostatic interactions, which are crucial for binding to a biological target.
Steric Effects: The size and shape of substituents (steric bulk) are critical for determining how a molecule fits into a binding pocket. A bulky substituent may either enhance binding by occupying a large hydrophobic pocket or hinder it by causing steric clashes. The substitution pattern on the pyrazole ring has been shown to be crucial for modulating selectivity and potency. researchgate.net For example, in a series of 1,5-diaryl pyrazole analogues, the addition of a bulky adamantyl group resulted in higher anti-inflammatory activity. frontiersin.org The position of substitution also matters; studies on aniline derivatives have shown that para-substituted compounds can have significantly different properties compared to their ortho- or meta-isomers due to changes in molecular rigidity and the potential for intramolecular interactions. nih.gov
Table 2: Influence of Substituent Properties on Molecular Interactions
| Substituent Type | Property Modified | Example Group | Impact on Interaction Potential | Reference |
|---|---|---|---|---|
| Electron-Donating | Electronic | -OCH3, -CH3 | Increases basicity of nearby N atoms, potentially strengthening hydrogen bonds. | researchgate.netsemanticscholar.org |
| Electron-Withdrawing | Electronic | -NO2, -Cl | Decreases basicity, alters charge distribution for electrostatic interactions. | mdpi.comresearchgate.netsemanticscholar.org |
| Small/Flexible | Steric | -H, -CH3 | Allows for better fit in sterically constrained binding sites. | |
| Bulky/Rigid | Steric | Adamantyl, Phenyl | Can enhance binding in large hydrophobic pockets but may cause steric hindrance. | frontiersin.org |
Computational Approaches to SAR (e.g., Quantitative Structure-Activity Relationships - QSAR)
Computational chemistry provides powerful tools to model and predict the biological activity of compounds, accelerating the drug discovery process. Quantitative Structure-Activity Relationship (QSAR) is a prominent computational method that establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org
For pyrazole-containing compounds, QSAR models have been successfully developed to predict various biological activities, including antimicrobial and anticancer effects. nih.govej-chem.org These models use molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure, such as its physicochemical, electronic, and topological properties.
The process typically involves:
Data Set Compilation: A series of pyrazole analogues with known biological activities is collected. ej-chem.org
Descriptor Calculation: For each molecule, a wide range of descriptors is calculated (e.g., molecular weight, logP, dipole moment, electrostatic charges).
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that links the descriptors to the observed activity. ubaya.ac.id
Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets of compounds. researchgate.net
A validated QSAR model can then be used to predict the activity of newly designed, unsynthesized analogues of this compound. This allows researchers to prioritize the synthesis of compounds that are predicted to be most potent, saving time and resources. nih.gov For instance, a 3D-QSAR analysis of pyrazole derivatives identified the key molecular properties impacting antitumor activity, which then guided the design of new, more effective compounds. nih.gov QSAR studies also provide insights into the mechanism of action by highlighting which molecular properties are most important for biological activity. ubaya.ac.id
Table 3: Common Molecular Descriptors Used in QSAR Studies of Pyrazole Analogues
| Descriptor Class | Example Descriptors | Property Quantified | Reference |
|---|---|---|---|
| Physicochemical | LogP, Molar Refractivity | Lipophilicity, molecular volume | mdpi.com |
| Electronic | Dipole Moment, HOMO/LUMO energies | Polarity, charge distribution, reactivity | ej-chem.org |
| Steric/Topological | Wiener Index, Molecular Shape Indices | Molecular size, branching, shape | ubaya.ac.id |
| Constitutional | Molecular Weight, Atom Count | Basic composition of the molecule | ej-chem.org |
Future Research Directions and Unexplored Avenues for 4 3 Methoxy 1h Pyrazol 1 Yl Aniline
Development of Innovative and Sustainable Synthetic Routes
The synthesis of 4-(3-Methoxy-1H-pyrazol-1-yl)aniline and its derivatives is a cornerstone for its future applications. The development of novel synthetic pathways that are both innovative and sustainable is a critical research objective.
Exploration of Eco-Friendly and Atom-Economical Methodologies
Future synthetic research should prioritize green chemistry principles to minimize environmental impact. This involves moving away from traditional methods that may use harsh reagents, toxic solvents, and produce significant waste. The focus will be on developing methodologies that are both environmentally benign and efficient.
Key areas for exploration include:
Catalyst-Free Reactions: Investigating condensation reactions under catalyst-free conditions, which simplifies the process and reduces toxic waste. rsc.org
Green Solvents: Utilizing water or other environmentally friendly solvents to replace hazardous organic solvents commonly used in heterocyclic synthesis. ej-chem.org
Energy-Efficient Methods: Employing microwave irradiation and ultrasonication as alternatives to conventional heating to reduce reaction times and energy consumption. nih.gov
Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions to synthesize complex derivatives of the target molecule. MCRs are inherently atom-economical and reduce the number of synthetic steps and purification processes. benthamdirect.comijpbs.com
The principle of atom economy, which maximizes the incorporation of starting materials into the final product, will be a guiding factor in the design of these new synthetic routes. ekb.egacs.org
| Synthesis Strategy | Key Advantages | Relevant Compound Class |
| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste | Densely substituted pyrazoles |
| Microwave/Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency | Pyrazole (B372694) derivatives |
| Aqueous Media Synthesis | Environmentally benign, low cost, enhanced safety | Water-soluble pyrazole scaffolds |
| Recyclable Catalysis (e.g., nano-ZnO) | Catalyst reusability, easy work-up, excellent yields | 1,3,5-substituted pyrazoles |
Advanced Spectroscopic and Computational Integration for Deeper Understanding
A thorough understanding of the structural, electronic, and photophysical properties of this compound is crucial for its rational design in various applications. The integration of advanced spectroscopic techniques with high-level computational methods offers a powerful approach to achieve this.
Future research should focus on:
Comprehensive Spectroscopic Characterization: Utilizing a suite of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and UV-Vis spectroscopy, to unequivocally confirm the structure and purity of newly synthesized derivatives. researchgate.netacs.orgrsc.orgspectrabase.comnih.gov
Density Functional Theory (DFT) Calculations: Employing DFT and Time-Dependent DFT (TD-DFT) to model the molecular geometry, electronic structure (HOMO-LUMO energy gaps), vibrational frequencies, and electronic transitions. tandfonline.comresearchgate.netrsc.orgnih.govresearchgate.netmdpi.comresearchgate.net This theoretical insight can predict and rationalize the observed spectroscopic properties and reactivity. dntb.gov.ua
Structure-Property Relationships: Systematically modifying the substituents on both the aniline (B41778) and pyrazole rings and studying the effects on the spectroscopic and electronic properties. This combined experimental and theoretical approach will establish clear structure-property relationships, guiding the design of molecules with tailored characteristics. researchgate.net
| Technique | Information Gained | Application in Research |
| 2D NMR (HSQC, HMBC) | Unambiguous assignment of proton and carbon signals, connectivity | Structural elucidation of complex derivatives nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass and molecular formula confirmation | Verification of synthetic products mdpi.com |
| DFT/TD-DFT Calculations | Optimized geometry, electronic orbitals, predicted spectra | Understanding electronic properties and reactivity researchgate.netnih.gov |
| Hirshfeld Surface Analysis | Visualization of intermolecular interactions | Studying crystal packing and non-covalent forces tandfonline.com |
Expansion into Novel Functional Material Architectures
The unique combination of the pyrazole and aniline moieties in this compound makes it an attractive building block for novel functional materials. The nitrogen-rich pyrazole ring can act as a versatile ligand, while the aniline group provides a site for polymerization and electronic communication.
Unexplored avenues include:
Conducting Polymers: Using the aniline nitrogen for oxidative polymerization to create novel polyaniline derivatives. urfu.rursc.org The incorporation of the pyrazole unit into the polymer backbone could modulate the electronic properties, solubility, and sensor capabilities of the resulting materials.
Organic Electronics: Designing and synthesizing derivatives for potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The tunable electronic properties of the pyrazole-aniline core could be exploited to create materials with specific energy levels for efficient charge transport and emission.
Metal-Organic Frameworks (MOFs): Utilizing the pyrazole nitrogen atoms as coordinating sites for metal ions to construct novel MOFs. These materials could have applications in gas storage, separation, and catalysis. researchgate.net
Corrosion Inhibitors: Investigating the potential of this molecule and its derivatives to act as corrosion inhibitors for metals, a known application for some pyrazole compounds due to their ability to adsorb onto metal surfaces. researchgate.net
Strategic Design for Next-Generation Chemical Probes and Research Tools
Pyrazole derivatives are increasingly recognized for their utility as fluorescent probes in biological imaging and sensing applications. rsc.orgbenthamdirect.comnih.gov The inherent fluorescence potential of aromatic heterocyclic systems, combined with the synthetic accessibility of the this compound scaffold, presents a significant opportunity.
Future research should focus on:
Fluorophore Development: Modifying the core structure to enhance quantum yields and tune emission wavelengths across the visible spectrum. nih.gov This can be achieved by introducing electron-donating or -withdrawing groups or by extending the π-conjugated system.
Ion and Molecule Sensing: Incorporating specific recognition moieties into the structure to create chemosensors for biologically or environmentally important species like metal ions (e.g., Ga³⁺, Zn²⁺) or anions. acs.orgresearchgate.netresearchgate.net The aniline group offers a convenient point for such functionalization.
Bioimaging Probes: Developing derivatives with good membrane permeability, low cytotoxicity, and the ability to target specific subcellular organelles or biomolecules for real-time imaging in living cells. rsc.orgbenthamdirect.comresearchgate.net The methoxy (B1213986) and amine groups can be modified to improve biocompatibility and targeting capabilities.
Synergistic Research with Emerging Technologies (e.g., Artificial Intelligence in chemical discovery)
Strategic directions include:
Predictive Synthesis: Using ML algorithms trained on large reaction databases to predict the outcomes of synthetic reactions, suggest optimal reaction conditions (catalysts, solvents, temperature), and even propose novel, more efficient synthetic routes. beilstein-journals.orgacs.orgsemanticscholar.orgnih.govijnc.irnih.gov
In Silico Property Prediction: Employing AI models for the high-throughput screening of virtual libraries of derivatives to predict their physicochemical properties, biological activities (e.g., as enzyme inhibitors), and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. ej-chem.orgnih.govijpbs.comnih.govchemmethod.com This can prioritize the synthesis of the most promising candidates, saving time and resources.
Automated Reaction Optimization: Combining ML algorithms with automated high-throughput experimentation platforms to rapidly explore a vast reaction space and identify the optimal conditions for synthesizing specific derivatives with high yield and purity. beilstein-journals.orgnih.gov
The synergy between computational prediction and experimental validation will undoubtedly accelerate the pace of discovery and development for compounds based on the this compound scaffold. nih.govnih.gov
Q & A
Q. Q1. What are the standard synthetic routes for 4-(3-Methoxy-1H-pyrazol-1-yl)aniline, and how do reaction conditions affect yield and purity?
Methodological Answer: The compound is typically synthesized via two primary routes:
Microwave-assisted synthesis : Reacting primary alcohols/aldehydes with molecular iodine and ammonia to form nitrile intermediates, followed by cyclization .
Classical synthesis : Direct coupling of 4-methoxyaniline with sodium azide and catalysts (e.g., ZnCl₂) to introduce the pyrazole ring .
Key Considerations :
- Microwave methods reduce reaction time (minutes vs. hours) but require precise temperature control.
- Classical methods may require inert atmospheres to prevent oxidation of intermediates.
- Yield optimization: Use catalytic amounts of Cu(I) or Pd(0) for azide-alkyne cycloadditions (not explicitly stated but inferred from similar protocols).
Q. Q2. How can reductive amination be optimized to functionalize pyrazole derivatives like this compound?
Methodological Answer : Reductive amination using NaBH₄/I₂ in methanol under neutral conditions at room temperature is effective for introducing amine groups (e.g., 3-chloro-4-fluoroaniline) to pyrazole aldehydes . Optimization Strategies :
- Solvent choice : Methanol enhances protonation of imine intermediates, accelerating reduction.
- Stoichiometry : A 1:1 molar ratio of aldehyde to amine minimizes side products.
- Post-reaction workup : Neutralize excess NaBH₄ with aqueous HCl to prevent decomposition.
Structural Characterization
Q. Q3. What crystallographic techniques are recommended for resolving the structure of this compound, and how does SHELX software enhance accuracy?
Methodological Answer :
Q. Q4. How do substituents (e.g., methoxy vs. tetrazole) influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer :
- Methoxy group : Acts as an electron-donating group, directing electrophiles to the para position.
- Pyrazole ring : Enhances stability via conjugation but reduces nucleophilicity at the aniline nitrogen.
Case Study : - Substitution with alkyl halides under basic conditions (K₂CO₃/DMF) favors N-alkylation over C-alkylation due to steric hindrance from the pyrazole ring .
Biological Activity
Q. Q5. What methodologies are employed to evaluate the bioactivity of this compound in drug discovery?
Methodological Answer :
In vitro screening :
- Enzyme inhibition assays (e.g., COX-2 or kinase targets) using fluorescence polarization .
- Cytotoxicity via MTT assay on cancer cell lines (IC₅₀ determination).
SAR studies : Modify the methoxy group to electron-withdrawing substituents (e.g., nitro) to enhance target binding .
Q. Q6. How should researchers resolve discrepancies in reported solubility values for this compound across studies?
Methodological Answer :
- Source validation : Prioritize data from peer-reviewed studies over proprietary reports.
- Experimental replication : Measure solubility in PBS (pH 7.4) via UV-Vis spectroscopy (λmax = 270 nm) and compare with PubChem’s reported 19.7 µg/mL .
- Factors affecting solubility :
- Particle size (nanonization increases solubility).
- Buffer ionic strength (higher salts reduce solubility).
Advanced Mechanistic Studies
Q. Q7. What computational methods are suitable for studying the electronic effects of the methoxy-pyrazole moiety on aromatic amine reactivity?
Methodological Answer :
- DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to map electrostatic potential surfaces.
- NBO analysis : Quantify hyperconjugation between methoxy oxygen and pyrazole π-system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
